molecular formula C13H17NO5 B179885 Boc-4-amino-3-methoxybenzoic acid CAS No. 180976-98-1

Boc-4-amino-3-methoxybenzoic acid

Cat. No.: B179885
CAS No.: 180976-98-1
M. Wt: 267.28 g/mol
InChI Key: KVXONAJLCIBQKV-UHFFFAOYSA-N
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Description

Boc-4-amino-3-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a methoxy group on a benzoic acid core. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Mechanism of Action

Target of Action

Boc-4-amino-3-methoxybenzoic acid is primarily used as an intermediate in the synthesis of various compounds . It is used to prepare (aminophenyl)benzothiazoles with antitumor activities and (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors . Therefore, its primary targets are the enzymes and proteins involved in these biochemical pathways.

Mode of Action

The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it is used in the synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation . The exact mode of action depends on the specific reaction it is involved in.

Biochemical Pathways

This compound is involved in various biochemical pathways due to its role as an intermediate in the synthesis of other compounds. For instance, it is used in the synthesis of (aminophenyl)benzothiazoles, which have antitumor activities . It is also used in the synthesis of (phenyl)(cyanopyrazinyl)urea derivatives, which are inhibitors of checkpoint kinase-1 (Chk1) .

Result of Action

The result of the action of this compound is the formation of new compounds. For example, it is used in the synthesis of carbazole alkaloids mukonine and mukonidine . These compounds have various biological activities, such as antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-amino-3-methoxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the efficient formation of the Boc-protected amine.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds like this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Boc-4-amino-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines, which can be further functionalized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-4-amino-3-methoxybenzoic acid is unique due to the presence of both a Boc-protected amine and a methoxy group on the benzoic acid core. This combination allows for selective reactions at different functional groups, making it a versatile intermediate in organic synthesis. The Boc group provides stability under basic conditions, while the methoxy group can undergo various transformations, enhancing the compound’s utility in synthetic chemistry.

Properties

IUPAC Name

3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-6-5-8(11(15)16)7-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXONAJLCIBQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572726
Record name 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180976-98-1
Record name 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-3-methoxybenzoic acid (1 g, 5.98 mmol) was reacted according to the same procedure as that used in the process for preparing N-BOC-4-aminobenzoic acid. The resulting solid was recrystallized from ethyl acetate and hexanes to provide the desired product (1.5 g) as tan crystals: m.p. 176-178° C.; 1H NMR (CD3OD) d 1.52 (9H, s), 3.92 (3H, s), 7.56 (1H, s), 7.62 (1H, d, J=8.4 Hz), 7.96 (1H, s), 8.03 (1H, d, J=8.4 Hz); 13C NMR (CD3OD) d 28.53, 56.35, 81.78, 112.01, 118.58, 124.20, 125.76, 133.84, 149.04, 154.20, 169.60; HRMS Calc. for C13H17NO5, 267.1107; Found, 267.1103.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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